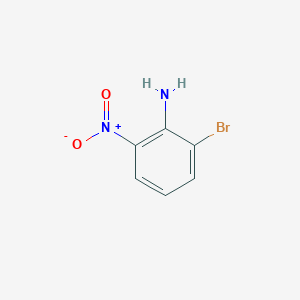

2-Bromo-6-nitroaniline

説明

Contextual Significance of 2-Bromo-6-nitroaniline in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of its distinct functional groups which allow for a variety of chemical transformations. The amino and nitro groups can be readily modified, and the bromine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is utilized in the creation of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and materials science. a2bchem.com Its application extends to the development of dyes and pigments. guidechem.com Furthermore, it is an intermediate in the synthesis of a metabolite of Brimonidine, a drug used in the management of glaucoma. pharmaffiliates.comchemicalbook.com

The strategic placement of the bromo, nitro, and amino groups influences the regioselectivity of subsequent reactions, allowing chemists to construct elaborate molecular architectures with a high degree of control.

Historical Development and Key Milestones in this compound Research

The development of synthetic routes to this compound and its derivatives has been an area of focus in organic chemistry. One documented synthesis involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia in methanol within a sealed tube at elevated temperatures. chemicalbook.com This method provides a high yield of the desired product. chemicalbook.com

Research into related structures, such as 2-bromo-4-methyl-6-nitroaniline, has also contributed to the understanding of reaction mechanisms involving halogenated nitroanilines. For example, the synthesis of 2-bromo-4-methyl-6-nitroaniline can be achieved by the bromination of 4-methyl-2-nitroaniline in glacial acetic acid.

The exploration of nitro-containing heterocyclic compounds has further highlighted the utility of aniline-based precursors. researchgate.net While a detailed historical timeline for this compound is not extensively documented in readily available literature, its use as a commercially available reagent and intermediate points to its established role in synthetic chemistry. chemicalbook.com

Scope and Strategic Research Objectives for this compound Studies

Current and future research involving this compound and its analogs is directed towards several key areas:

Pharmaceutical Development : A primary objective is the use of this compound as a precursor for the synthesis of novel biologically active molecules. chemimpex.com Its structural motifs are relevant in the design of potential therapeutic agents. The synthesis of Brimonidine metabolites is a direct application in this area. pharmaffiliates.comchemicalbook.com

Materials Science : Researchers are investigating the incorporation of this compound derivatives into polymers and other materials. chemimpex.com The goal is to develop materials with enhanced properties, such as improved thermal stability and chemical resistance. chemimpex.com

Agrochemicals : The compound serves as a building block in the development of new agrochemicals. a2bchem.com

Heterocyclic Chemistry : A significant research focus is on the use of this compound to construct diverse heterocyclic systems. a2bchem.com These structures are of high interest due to their prevalence in natural products and pharmaceuticals. researchgate.net The reactivity of the functional groups allows for the creation of complex ring systems through various cyclization strategies.

The overarching objective is to leverage the unique chemical reactivity of this compound to create novel compounds with tailored properties for a wide range of applications.

特性

IUPAC Name |

2-bromo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMOSYLWYLMHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466903 | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-95-7 | |

| Record name | 2-Bromo-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-bromo-6-nitroaniline

Classical and Established Synthetic Routes to 2-Bromo-6-nitroaniline

Traditional methods for synthesizing this compound have laid the groundwork for more advanced techniques. These routes often involve electrophilic aromatic substitution reactions on aniline or its derivatives, where controlling the regioselectivity is a key challenge.

Regioselective Nitration and Bromination Strategies for Aniline Precursors to this compound

The synthesis of this compound often involves the sequential nitration and bromination of an aniline precursor. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the amino, nitro, and bromo groups.

The amino group (-NH₂) is strongly activating and ortho-, para-directing. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. youtube.com This can lead to the formation of m-nitroaniline. youtube.com To achieve ortho- and para-nitration, the amino group is often protected by acetylation to form acetanilide. The acetyl group is less activating but still ortho-, para-directing. After nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline isomer.

Bromination of aniline is a rapid reaction that can lead to polysubstitution, forming 2,4,6-tribromoaniline. youtube.com To control the bromination and obtain a monosubstituted product, the reaction is often carried out under milder conditions or with a protected amino group.

One strategy for synthesizing this compound starts with 2-nitroaniline. The nitro group is deactivating and meta-directing. Therefore, direct bromination of 2-nitroaniline would be expected to yield 4-bromo-2-nitroaniline. thieme-connect.com To obtain the 2-bromo-6-nitro isomer, alternative strategies are necessary, such as starting with a different precursor or utilizing specific reaction conditions to override the inherent directing effects.

Another approach involves the bromination of 4-methyl-2-nitroaniline. In this case, a solution of bromine in glacial acetic acid is added to a suspension of 4-methyl-2-nitroaniline, resulting in the formation of 2-bromo-4-methyl-6-nitroaniline with a high yield of 98%.

A similar strategy has been applied to the synthesis of 4-fluoro-2-bromo-6-nitroaniline. This is achieved by treating 4-fluoro-2-nitroaniline with hydrobromic acid and bromine. prepchem.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-methyl-2-nitroaniline | Bromine, Glacial Acetic Acid | 2-bromo-4-methyl-6-nitroaniline | 98% | |

| 4-fluoro-2-nitroaniline | Hydrobromic Acid, Bromine | 4-fluoro-2-bromo-6-nitroaniline | Not specified | prepchem.com |

| 2-nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-bromo-2-nitroaniline | 36% | thieme-connect.com |

Multi-step Synthesis Approaches for this compound Derivatives

The synthesis of this compound and its derivatives often requires a multi-step approach to ensure the correct placement of substituents. The directing effects of the functional groups present on the aromatic ring dictate the sequence of reactions. libretexts.org

For instance, the synthesis of 2-bromo-N-methyl-6-nitroaniline can be achieved through a multi-step process that includes nitration of aniline, followed by bromination, and finally methylation. The nitro group is introduced first, as it is a strong meta-director, which helps guide the subsequent bromination to the desired position.

An alternative route to a derivative involves starting with 1-bromo-2-fluoro-3-nitrobenzene. Reaction with ammonia in methanol within a sealed tube at 100°C yields this compound in a high yield of 91.3%. chemicalbook.com

Another example is the synthesis of 2-bromo-6-methyl-4-nitroaniline, which is used as an intermediate in further organic syntheses. biosynth.com The reduction of 3-bromo-2-methyl-6-nitroaniline using tin(II) chloride in ethanol yields the corresponding diamine.

| Starting Material | Reagents | Product | Yield | Reference |

| Aniline | 1. Nitration, 2. Bromination, 3. Methylation | 2-bromo-N-methyl-6-nitroaniline | Not specified | |

| 1-bromo-2-fluoro-3-nitrobenzene | Ammonia, Methanol | This compound | 91.3% | chemicalbook.com |

| 3-bromo-2-methyl-6-nitroaniline | Tin(II) chloride, Ethanol | 3-bromo-2-methyl-1,6-benzenediamine | 88% |

Modern and Advanced Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for preparing this compound and its analogs. These modern approaches often utilize catalysis, green chemistry principles, and innovative process technologies.

Catalytic Strategies for the Synthesis of this compound

Catalytic methods offer significant advantages in terms of reaction rates, selectivity, and milder reaction conditions. Copper-catalyzed reactions have been explored for the regioselective halogenation of anilines.

For example, the bromination of 2-nitroaniline to 4-bromo-2-nitroaniline has been achieved using a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) catalyst in the presence of sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.com While this specific example yields the 4-bromo isomer, the principle of using a copper catalyst for the bromination of nitroanilines is a notable advancement.

Furthermore, the use of copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be an effective method for the para-bromination of various aniline derivatives, including 2-nitroaniline, with high yields and regioselectivity. beilstein-journals.orgresearchgate.net This method avoids the need for harsh reagents and offers a safer operational protocol. beilstein-journals.orgresearchgate.net

| Substrate | Catalyst | Reagents | Solvent | Product | Yield | Reference |

| 2-nitroaniline | CuSO₄·5H₂O | NaBr, Na₂S₂O₈ | Acetonitrile/Water | 4-bromo-2-nitroaniline | 36% | thieme-connect.com |

| 2-nitroaniline | CuBr₂ | - | 1-hexyl-3-methylimidazolium bromide (ionic liquid) | 4-bromo-2-nitroaniline | 88% | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. colab.ws In the context of synthesizing bromo-nitroaniline derivatives, this often involves using less hazardous reagents and solvents.

A notable green method for the bromination of aromatic compounds is the in-situ generation of bromine from bromide salts. researchgate.net For the synthesis of 2,6-dibromo-4-nitroaniline, a process has been developed using a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium. researchgate.netrsc.org This method is performed at ambient conditions and avoids the use of organic solvents. researchgate.netrsc.org The aqueous acidic filtrate can also be recycled multiple times without a significant loss in product yield or purity, further enhancing its sustainability. rsc.org

Another approach that aligns with green chemistry principles is the use of ionic liquids as solvents for halogenation reactions. As mentioned previously, the use of CuBr₂ in an ionic liquid for the bromination of anilines provides a safer and more environmentally benign alternative to traditional methods that may require hazardous reagents and solvents. beilstein-journals.orgresearchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature detailing the flow synthesis of this compound is not abundant, the principles of flow chemistry have been applied to the synthesis of related compounds and intermediates.

For example, a flow-based synthesis has been developed for the drug telmisartan, which utilizes 4-bromo-2-methyl-6-nitroaniline as a key starting material. scispace.com The Open Reaction Database also includes entries that describe reactions amenable to flow chemistry, such as the synthesis of 3-bromo-2-methyl-6-nitroaniline derivatives, highlighting the potential for applying these technologies to the production of this compound.

The development of continuous flow processes for nitration and bromination reactions is an active area of research, and it is plausible that such methods could be adapted for the efficient and safe production of this compound on an industrial scale.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound involves carefully controlled reaction steps to ensure high yield and purity. Optimization primarily focuses on the selection of starting materials, reagents, solvents, and reaction parameters like temperature and time. While direct optimization data for this compound is specific, extensive research on analogous compounds, such as substituted bromo-nitroanilines, provides a clear framework for understanding the critical parameters.

One documented synthetic route to this compound involves the nucleophilic aromatic substitution of 1-bromo-2-fluoro-3-nitrobenzene with ammonia. In a specific example, this reaction is carried out using a 7 M solution of ammonia in methanol at 100 °C in a sealed tube for 16 hours, achieving a high yield of 91.3%. chemicalbook.com

Research into the synthesis of structurally similar compounds provides further insight into optimization strategies. For instance, the synthesis of 2-bromo-4-methyl-6-nitroaniline is achieved by the bromination of 4-methyl-2-nitroaniline. In an optimized procedure, a solution of bromine in glacial acetic acid is added dropwise to a suspension of the aniline in the same solvent at room temperature. This controlled addition over 2 hours, followed by an additional hour of stirring, results in a near-quantitative yield of 98%. This highlights the importance of controlled reagent addition to manage the reaction's exothermicity and prevent side reactions.

The choice of brominating agent and reaction temperature is critical. In the development of related compounds, N-Bromosuccinimide (NBS) has been shown to be a preferable brominating agent over liquid bromine (Br₂) as it can lead to fewer impurities. thieme-connect.com Temperature control is paramount; studies on analogous brominations show that increasing the reaction temperature can significantly increase the formation of undesirable dibromo impurities. thieme-connect.com Therefore, maintaining lower temperatures, often between 0–10°C, is a key optimization parameter. thieme-connect.com

The following table summarizes optimized conditions from the synthesis of this compound and a closely related analogue, demonstrating the impact of specific parameters on reaction outcomes.

| Target Compound | Starting Material | Reagents & Solvents | Key Conditions | Yield | Source |

|---|---|---|---|---|---|

| This compound | 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia in Methanol (7 M) | 100 °C, 16 h, Sealed tube | 91.3% | chemicalbook.com |

| 2-Bromo-4-methyl-6-nitroaniline | 4-Methyl-2-nitroaniline | Bromine, Glacial Acetic Acid | Room Temperature, 2 h dropwise addition | 98% | |

| Analogous Bromo-compound | Substituted Aniline | NBS, Tetrahydrofuran (THF) | 0–10°C | Optimized to reduce dibromo impurity | thieme-connect.com |

Process Intensification and Scale-Up Considerations for this compound

Scaling up the synthesis of this compound from laboratory to industrial production requires addressing several challenges related to safety, efficiency, and consistency. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is key. A primary strategy in modern chemical synthesis is the adoption of continuous flow technology over traditional batch processing. acs.org

Continuous flow reactors offer significant advantages for reactions like nitration and bromination, which are often highly exothermic. acs.orgunipd.it These systems provide superior heat exchange capabilities due to a high surface-area-to-volume ratio, allowing for precise temperature control that is difficult to achieve in large batch reactors. unipd.it This enhanced control minimizes the risk of thermal runaways and reduces the formation of temperature-dependent impurities, such as di-brominated species. thieme-connect.comacs.org

Key considerations for the scale-up of this compound synthesis include:

Solvent Choice: Using less polar solvents can sometimes suppress the formation of undesired regioisomers that may occur in polar aprotic solvents. acs.org

Reagent Selection: On a large scale, using safer and more manageable reagents is crucial. For example, substituting gaseous ammonia with a solution of ammonia in an appropriate solvent, as seen in the lab-scale synthesis, is a practical approach. chemicalbook.com Similarly, using NBS instead of liquid bromine can improve handling and safety. thieme-connect.com

Reaction Conditions: High-temperature conditions that might be hazardous in a large batch reactor can often be safely achieved in a continuous flow setup, potentially accelerating reaction rates and improving throughput. acs.org

Downstream Processing: The scale-up of purification is also a critical factor. Developing a process where the product can be easily isolated, for example through crystallization and filtration rather than chromatography, is essential for industrial viability. thieme-connect.com

An example of successful industrial scale-up for a related bromo-compound involved optimizing the bromination step to be run at 0-10°C to control impurities and developing a purification method based on refluxing the crude product in acetonitrile to remove byproducts. This process was successfully scaled to a 70 kg batch size, demonstrating that careful optimization of reaction and purification steps is feasible for large-scale production. thieme-connect.com

Impurity Profiling and Purification Methodologies for Synthesized this compound

Impurity profiling is essential for ensuring the quality and consistency of synthesized this compound. The identities and quantities of impurities are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ambeed.combldpharm.com

The most common impurities in the synthesis of this compound and related compounds arise from several sources:

Unreacted Starting Materials: Residual starting materials, such as the initial aniline precursor.

Isomeric Byproducts: In syntheses involving electrophilic substitution on an aniline ring, incorrect positioning of the bromo or nitro groups can lead to the formation of isomers. For example, bromination can sometimes occur at the para-position to the amino group if that site is available. google.com

Over-reaction Products: The formation of dibrominated products is a common side reaction, particularly at higher temperatures or with an excess of the brominating agent. thieme-connect.comsemanticscholar.org

Strategies to control these impurities include the use of protecting groups to block reactive sites on the starting material, thereby directing the bromination to the desired position and preventing the formation of isomers. google.com

Once the synthesis is complete, purification is performed to isolate this compound from these impurities. The choice of method depends on the physical properties of the desired product and the impurities.

| Purification Method | Description | Applicability | Source |

|---|---|---|---|

| Column Chromatography | The crude product is passed through a column of silica gel, and a solvent mixture (eluent) is used to separate compounds based on their different polarities. | Effective for separating compounds with different polarities, such as isomers and byproducts. An eluent system of ethyl acetate/petroleum ether (e.g., 1:100) has been used. | chemicalbook.com |

| Recrystallization / Washing | The crude solid is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. Washing with a solvent in which the product is poorly soluble can remove highly soluble impurities. | Useful for removing byproducts with different solubility profiles. The crude product can be dissolved in a mixture of saturated aqueous sodium bicarbonate and ethyl acetate, followed by washing and evaporation. | |

| Extraction | Separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. | A standard workup procedure to remove inorganic salts and water-soluble impurities. | chemicalbook.com |

For example, in one synthesis of this compound, the crude residue was purified by column chromatography on silica gel using a 1:100 mixture of ethyl acetate and petroleum ether as the eluent to afford the final product as a yellow solid. chemicalbook.com In the synthesis of an analogue, the workup involved dissolving the crude solid in an ethyl acetate/sodium bicarbonate solution, separating the layers, and washing the organic phase to remove acidic residues before concentrating to yield the product.

Reactivity and Reaction Mechanisms of 2-bromo-6-nitroaniline

Electrophilic Aromatic Substitution Reactions of 2-Bromo-6-nitroaniline

The presence of the strongly deactivating nitro group generally retards electrophilic aromatic substitution (EAS) reactions. georganics.sk However, the activating amino group can still facilitate reactions at specific positions. The directing effects of the substituents determine the regioselectivity of these reactions.

Further halogenation or nitration of this compound introduces additional substituents onto the aromatic ring. The position of substitution is governed by the combined directing effects of the existing amino, bromo, and nitro groups. The amino group directs incoming electrophiles to the ortho and para positions (C4 and C6), while the nitro group directs to the meta positions (C3 and C5).

For instance, nitration of similar aniline derivatives, such as 2-bromo-N-methyl-6-nitroaniline, with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) at low temperatures can introduce a nitro group at the 4-position, yielding 2-bromo-N-methyl-4,6-dinitroaniline. Similarly, bromination of 4-methyl-2-nitroaniline with bromine in acetic acid results in the addition of a bromine atom.

In the case of this compound, the C4 position is activated by the amino group and not sterically hindered, making it a likely site for electrophilic attack.

Sulfonation, Friedel-Crafts acylation, and Friedel-Crafts alkylation are other examples of electrophilic aromatic substitution reactions. ambeed.com However, the strongly deactivated nature of the this compound ring makes these reactions challenging. libretexts.org Friedel-Crafts reactions, in particular, are often inhibited on strongly deactivated rings. libretexts.org

Sulfonation of anilines with sulfuric acid can lead to the formation of sulfanilic acid derivatives. byjus.com For this compound, this reaction would likely result in the sulfonic acid group being introduced at the C4 position.

Further Halogenation and Nitration of this compound

Nucleophilic Aromatic Substitution Reactions Involving this compound

The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS) reactions, particularly at positions ortho and para to it. georganics.sk

The bromine atom at the C2 position is activated towards nucleophilic displacement due to the presence of the ortho-nitro group. This allows for the introduction of various nucleophiles. A known synthetic route to this compound involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia, where the fluorine atom is displaced. chemicalbook.com This highlights the susceptibility of a halogen at that position to nucleophilic attack.

In a related compound, 2-bromo-N-methyl-6-nitroaniline, the bromine atom can be displaced by various nucleophiles. For example, reaction with sodium hydroxide results in hydroxylation to form N-methyl-6-nitro-2-aminophenol, and reaction with ammonia yields 2-amino-N-methyl-6-nitroaniline.

Table 1: Nucleophilic Displacement Reactions of a Similar Compound

| Nucleophile | Product |

|---|---|

| NaOH (aq) | N-methyl-6-nitro-2-aminophenol |

While the nitro group itself is not typically displaced in NAS reactions, it can activate the ring for such reactions. vulcanchem.com The primary reactions involving the nitro group are reduction reactions.

Displacement of the Bromine Atom in this compound

Reduction Reactions of this compound

The nitro group of this compound can be readily reduced to an amino group, which is a common and important transformation for nitroaromatic compounds. georganics.sk This reduction can be achieved using various reducing agents.

Common methods for the reduction of nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using metals in acidic conditions (e.g., iron or tin in hydrochloric acid). ambeed.comsmolecule.com For example, in the related compound 2-bromo-N-methyl-6-nitroaniline, the nitro group is reduced to an amine using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or with iron in hydrochloric acid (Fe/HCl).

The reduction of the nitro group in this compound would yield 2-bromo-1,6-diaminobenzene. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the reactivity of the aromatic ring for subsequent reactions.

Chemoselective Reduction of the Nitro Group in this compound

The selective reduction of the nitro group in the presence of other reducible functionalities, particularly the bromo substituent, is a critical transformation in synthetic chemistry. For nitroarenes containing halogens, maintaining the carbon-halogen bond during the reduction of the nitro group is a significant challenge. However, various methods have been developed to achieve this chemoselectivity. unimi.itorganic-chemistry.org

A range of reducing systems can be employed, with the choice of reagent being crucial for the reaction's success. Systems based on iron nanoparticles have demonstrated high efficiency and selectivity in the reduction of aromatic nitro compounds. For instance, the combination of FeSO₄, NaBH₄, and a heteropoly acid like H₃PW₁₂O₄₀ in water at room temperature can effectively reduce nitro groups while preserving other sensitive functionalities. Similarly, bimetallic Fe-Ni nanoparticles are also effective. researchgate.net

Catalytic hydrogenation is another widely used method. The use of Pd/C with a hydrogen source such as hydrazine hydrate allows for the selective reduction of nitroarenes while leaving bromo, chloro, and iodo substituents intact. organic-chemistry.org Studies on various substituted nitroarenes have shown that halides, carbonyls, esters, and nitriles can be tolerated under specific catalytic conditions. researchgate.netmdpi.com The reduction of bromo- and chloro-substituted nitroarenes can proceed without dehalogenation. mdpi.com

Table 1: Reagents for Chemoselective Reduction of Nitroarenes

| Reagent System | Key Features | Tolerated Functional Groups |

|---|---|---|

| Fe NPs / H₃PW₁₂O₄₀ / H₂O | Green, room temperature reaction. | Carboxylic acids, ketones. |

| Pd/C / Hydrazine Hydrate | Effective for halogenated nitroarenes. organic-chemistry.org | Bromo, chloro, iodo groups. organic-chemistry.org |

| Ag/TiO₂ / NaBH₄ | High yields and selectivity. mdpi.com | Bromo, chloro, carboxylate, cyano groups. mdpi.com |

Reductive Debromination and Deamination of this compound

While the goal is often to preserve the bromine atom, certain conditions can lead to its removal. Reductive debromination can occur during some transformations. For example, UV irradiation has been noted to induce debromination in related N-methylated nitroaniline compounds. In some instances of Suzuki-Miyaura reactions with highly activated systems or under forcing conditions, debromination can be observed as a side reaction. vanderbilt.edu

Reductive deamination, the removal of the amino group, is a less common reaction for this substrate under standard reductive conditions, which typically target the more easily reducible nitro group.

Oxidation Reactions of this compound and its Derivatives

The functional groups on this compound offer sites for oxidation. The aniline group can be oxidized to form nitroso or other oxidized nitrogen species using common oxidizing agents. smolecule.com However, the presence of the strongly electron-withdrawing nitro group can make the amino group less susceptible to oxidation compared to unsubstituted aniline.

Furthermore, oxidative reactions can introduce additional substituents. For example, oxidative bromination is a fundamental transformation in organic synthesis. ccspublishing.org.cn While this compound already possesses a bromine atom, related compounds like 2,4-dinitroaniline can be subjected to oxidative bromination to introduce a bromine atom, yielding 2,4-dinitro-6-bromoaniline. google.com

Coupling Reactions Involving this compound

The bromine atom on the aromatic ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. ccspublishing.org.cnvulcanchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) with this compound

Palladium catalysis is a powerful tool for functionalizing aryl halides. nih.govui.ac.id

Suzuki-Miyaura Reaction: This reaction couples an aryl halide with an organoboron compound. This compound and its derivatives are suitable substrates for Suzuki-Miyaura cross-coupling. For example, the N-methylated derivative reacts with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to yield the corresponding biphenyl derivative. The reaction is compatible with the nitro group, although its strong electron-withdrawing nature can influence reactivity. uio.no

Table 2: Example of Suzuki-Miyaura Reaction with a this compound Derivative

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Aryl bromides are common substrates for this transformation. wikipedia.org The reaction allows for the introduction of an alkynyl group at the 2-position of the this compound scaffold, providing access to arylalkynes. smolecule.comlibretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. ui.ac.idresearchgate.net Aryl bromides are effective electrophiles in this reaction, though they can be less reactive than aryl iodides. researchgate.net This reaction could be used to introduce a vinyl substituent onto the this compound core.

Copper-Catalyzed Coupling Reactions with this compound

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds. tcichemicals.com These reactions are particularly useful for C-N bond formation (amination). mdpi.comencyclopedia.pub The coupling of aryl halides with amines, known as the Ullmann condensation or Goldberg amination, can be applied to this compound. tcichemicals.com Although bromo precursors can exhibit lower reactivity, modern methods using specific ligands and conditions have been developed to address this issue. nih.govresearchgate.net These reactions allow for the arylation of various primary and secondary amines with the this compound scaffold.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions of this compound

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. organic-chemistry.orglibretexts.org This reaction has a broad scope and is tolerant of many functional groups. libretexts.org

The reaction involves an aryl halide (like this compound), an amine, a base, and a palladium catalyst supported by a phosphine ligand. scienceopen.com The choice of ligand is crucial for the reaction's efficiency. beilstein-journals.org The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. scienceopen.com Despite the presence of a primary amino group on the substrate itself, the bromine atom can be selectively coupled with another amine nucleophile. The reaction is compatible with electron-withdrawing groups like nitro substituents. beilstein-journals.org This methodology provides a powerful route to synthesize complex diarylamines or alkylarylamines from this compound. smolecule.comambeed.comacs.org

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) species. libretexts.orgbeilstein-journals.org |

| Ligand | X-Phos, P(t-Bu)₃, DavePhos | Stabilizes the Pd center and facilitates the catalytic cycle. libretexts.orgbeilstein-journals.org |

| Base | KOt-Bu, NaOt-Bu, Cs₂CO₃ | Amine deprotonation and regeneration of the catalyst. nih.govbeilstein-journals.org |

Derivatives and Analogues of 2-bromo-6-nitroaniline

Strategic Structural Modifications of 2-Bromo-6-nitroaniline

The reactivity of this compound's functional groups enables strategic structural modifications to synthesize new molecules. The amino and nitro groups, in particular, are common sites for chemical transformations.

The amino group (-NH2) of this compound can undergo various reactions to introduce new functional groups. Common modifications include acylation and alkylation.

Acylation: The amino group can be acylated to form amides. vulcanchem.com This is often done to protect the amino group during subsequent reactions or to introduce specific acyl moieties that may be important for the biological activity of the final product.

Alkylation: Alkylation of the amino group leads to the formation of secondary or tertiary amines. vulcanchem.com For instance, N-alkylation can be achieved to produce compounds like 2-bromo-N-methyl-6-nitroaniline. This modification can alter the steric and electronic properties of the molecule.

The nitro group (-NO2) is a key functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amino group (-NH2). smolecule.com This reaction is a crucial step in the synthesis of many heterocyclic compounds, as the resulting diamine can undergo cyclization reactions. pcbiochemres.compcbiochemres.com Various reducing agents can be employed for this purpose, including sodium borohydride, hydrogen gas with a palladium catalyst, or zinc dust with sodium bisulfite. smolecule.compcbiochemres.com The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a significant aspect of this transformation. organic-chemistry.org In some cases, the nitro group ortho to an amino group is preferentially reduced. stackexchange.com

Other Transformations: The nitro group can also participate in other reactions. For example, it activates the aromatic ring for nucleophilic aromatic substitution. vulcanchem.com

Functionalization at the Amino Group of this compound

Synthesis of Heterocyclic Compounds Utilizing this compound as a Precursor

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry. a2bchem.com

The synthesis of fused heterocyclic systems like indoles and benzimidazoles often involves the initial reduction of the nitro group of this compound to form a diamine, which then undergoes cyclization.

Benzimidazole Synthesis: 2-Substituted benzimidazoles can be synthesized from o-nitroanilines through a one-pot reductive cyclocondensation with aldehydes. pcbiochemres.com For example, this compound can be reduced to 2-bromo-1,6-diaminobenzene, which can then be cyclized with an appropriate aldehyde or carboxylic acid derivative to form a benzimidazole ring system. pcbiochemres.compcbiochemres.com Various catalytic systems, including zinc dust and sodium bisulfite in water, have been developed for this transformation. pcbiochemres.compcbiochemres.com

The strategic placement of functional groups in this compound also facilitates the synthesis of other nitrogen-containing heterocycles like quinolines and quinoxalines.

Quinoline Synthesis: The synthesis of quinoline derivatives can be achieved through various named reactions. iipseries.org For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. iipseries.org While direct synthesis from this compound is less common, its derivatives can be utilized. For example, after reduction of the nitro group, the resulting diamine can be a precursor in syntheses like the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.

Quinoxaline Synthesis: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.itacgpubs.org By reducing the nitro group of this compound to an amino group, the resulting 3-bromo-1,2-phenylenediamine can be reacted with α-dicarbonyl compounds to yield substituted quinoxalines. tandfonline.com The reaction of o-phenylenediamines with α-haloketones is another common method for quinoxaline synthesis. chim.it

Indole, Benzimidazole, and Related Heterocycle Synthesis from this compound

Design and Synthesis of Compound Libraries Based on this compound Scaffolds

The versatility of this compound as a building block makes it an excellent starting point for the generation of compound libraries for high-throughput screening in drug discovery. vulcanchem.com By systematically modifying the amino, nitro, and bromo functionalities, a diverse set of molecules can be synthesized.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the introduction of a wide range of substituents at this position. vulcanchem.com The amino and nitro groups, as discussed, can be functionalized or transformed to create further diversity. This multi-faceted reactivity allows for the creation of a large number of structurally related compounds from a single, readily available starting material.

Computational and Theoretical Studies on 2-bromo-6-nitroaniline

Quantum Chemical Calculations on 2-Bromo-6-nitroaniline

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic properties of this compound. Computational methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), are frequently used to model this molecule and predict its behavior.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis of this compound

The electronic structure of this compound is significantly influenced by the interplay of its substituent groups: the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) and bromo (-Br) groups. researchgate.net This substitution pattern leads to a redistribution of electron density across the aromatic ring.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

HOMO: For this compound, the HOMO is primarily localized on the aromatic ring and the amino group. This indicates that these are the regions most susceptible to electrophilic attack, as they are the most electron-rich and have the greatest ability to donate an electron.

LUMO: Conversely, the LUMO is largely concentrated on the nitro group and the aromatic system. This suggests that the nitro group is the most likely site for nucleophilic attack, as it is the most electron-deficient part of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For substituted anilines, the MEP shows negative potential (red regions) around electronegative atoms like oxygen (in the nitro group) and nitrogen, indicating these as sites for electrophilic attack. Positive potential (blue regions) is typically found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Reactivity Descriptors and Electrophilic/Nucleophilic Sites in this compound

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of the local reactivity of different atomic sites in a molecule. researchgate.net

Fukui Functions: The Fukui function, f(r), identifies the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

The site for nucleophilic attack is predicted by the f+(r) function, which corresponds to the LUMO distribution. In this compound, this would be concentrated on the nitro group.

The site for electrophilic attack is indicated by the f-(r) function, which relates to the HOMO distribution. For this molecule, the amino group and the aromatic ring are the predicted sites.

The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director. However, the positions ortho to the amino group are already substituted. The strong deactivating effect of the nitro group also reduces the nucleophilicity of the amino group itself.

Prediction of Spectroscopic Properties for this compound

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Theoretical NMR, IR, and UV-Vis Spectra of this compound

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra can predict the chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. dergipark.org.trsci-hub.se These calculations are based on the electronic environment of each nucleus. For substituted anilines, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to predict the vibrational frequencies of the molecule. researchgate.net These calculations help in the assignment of the characteristic vibrational modes observed in experimental FTIR and FT-Raman spectra. For instance, the characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to appear at specific wavenumbers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. jchps.com These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, which corresponds to the absorption of light at a specific wavelength. The calculated absorption maxima can be compared with experimental UV-Vis spectra.

Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the transition state structures and calculate their energies, providing insights into the reaction pathway and kinetics.

For example, in reactions such as nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by a nucleophile, computational studies can help to elucidate the stepwise mechanism. smolecule.com The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during these reactions.

Similarly, for electrophilic substitution reactions, theoretical calculations can predict the preferred site of attack and the structure of the transition state. The reduction of the nitro group to an amine is another transformation where computational studies can shed light on the reaction mechanism. smolecule.com

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis of this compound involves studying the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The primary focus is typically on the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene ring.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated for a series of dihedral angles, the most stable conformer (the one with the lowest energy) can be identified. dergipark.org.tricm.edu.pl These calculations can reveal the energy barriers to rotation and the relative stabilities of different conformations. For example, intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group could play a role in stabilizing certain conformations. researchgate.net The planarity of the molecule and the orientation of the substituent groups can have a significant impact on its crystal packing and intermolecular interactions. researchgate.net

Molecular Modeling of Interactions Involving this compound in Material Systems

Molecular modeling and computational chemistry offer powerful tools for investigating the intermolecular interactions that govern the assembly of molecules in the solid state. For this compound, these studies provide critical insights into its crystal packing and the nature of the non-covalent forces at play, which are essential for the design of new materials.

Research has focused on understanding how the introduction of an amino (NH₂) group to a meta-bromonitrobenzene framework influences the resulting crystal structure and intermolecular interactions. The positioning of the amino group alters the molecule's electron density distribution, which in turn modifies the nature of the interactions involving the bromine substituent.

A key study analyzed the crystal structure of this compound and compared it to its isomers to understand the role of the bromine atom in stabilizing the structure. researchgate.net Using techniques such as Hirshfeld surface (HS) analysis and Reduced Density Gradient Non-Covalent Interaction (RDG-NCI) plots, researchers can visualize and quantify the intermolecular contacts within the crystal lattice.

In the solid state of this compound, the bromine atom is primarily involved in Br···O interactions. researchgate.net This is distinct from its isomers, where other interactions such as Br···π or Br···Br dominate. The specific arrangement of the nitro and amino groups in this compound modifies the electrostatic potential around the bromine atom, enabling these particular contacts. The analysis using electrostatic potential surfaces (EPS) helps to correlate the charge distribution with the observed interaction patterns. researchgate.net

The crystallographic data provides the fundamental framework for these computational models.

Table 1: Crystal System and Space Group of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 4.4477 |

| b (Å) | 11.4469 |

| c (Å) | 13.8244 |

| α (°) | 90 |

| β (°) | 94.635 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database (COD) entry 2021317. nih.gov

Table 2: Key Intermolecular Interactions in this compound Crystal Structure

| Interaction Type | Description | Computational Method |

|---|---|---|

| Br···O | The primary interaction involving the bromine atom, contributing to structural stabilization. | Hirshfeld Surface Analysis, RDG-NCI |

| N-H···O | Hydrogen bonds involving the amino and nitro groups, linking molecules together. | X-ray Crystallography, Hirshfeld Surface Analysis |

| C-H···Br | Weak hydrogen bonds also observed, contributing to the packing arrangement. | Hirshfeld Surface Analysis, RDG-NCI |

Based on findings from comparative studies on bromonitrobenzene derivatives. researchgate.net

These theoretical studies are crucial for rationalizing the observed crystal structure and predicting how this compound might behave in more complex material systems, such as in co-crystals or as a component in polymers. By understanding the dominant intermolecular forces, scientists can better predict and control the properties of materials incorporating this compound.

Applications of 2-bromo-6-nitroaniline in Advanced Materials and Chemical Synthesis

2-Bromo-6-nitroaniline as a Monomer or Building Block in Polymer Chemistry

While direct, extensive research on the use of this compound as a primary monomer in large-scale polymer production is not widely documented, its structural features suggest its potential as a building block in the synthesis of specialized polymers. Halogenated anilines, in general, can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. The presence of the amine and bromo functional groups allows for its integration into polymer chains through various polymerization reactions.

For instance, the amine group can react with compounds like carboxylic acids or acyl chlorides to form polyamide chains, while the bromine atom can be a site for coupling reactions, such as Suzuki or Heck coupling, to create carbon-carbon bonds and form more complex polymer structures. These polymers could find applications in high-performance materials where durability and resistance to harsh environments are required.

Utilization of this compound in the Synthesis of Dyes and Pigments

A significant application of this compound and its derivatives is in the manufacturing of dyes and pigments. guidechem.com It acts as a crucial intermediate, or precursor, for a variety of colorants, particularly azo dyes. guidechem.comresearchgate.net Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used in the textile and paint industries. chemimpex.com

The synthesis typically involves the diazotization of the amino group on the this compound molecule, followed by a coupling reaction with another aromatic compound. The specific substituents on the aniline ring, including the bromo and nitro groups, influence the final color and properties of the dye, such as its brightness, lightfastness, and stability. google.com For example, 2,4-dinitro-6-bromoaniline, a related compound, is used to produce high-grade, bright, and stable dyes. google.com Another example is the use of 4-bromo-2-nitroaniline in the synthesis of 6,6'-dibromoindigo, a major component of the historic pigment Tyrian purple. nih.govresearchgate.net

Derivatives of this compound are also key components in the production of disperse dyes, which are used for coloring synthetic fibers like polyester. chemicalbook.comscbt.com For instance, 2-bromo-4,6-dinitroaniline is a known metabolite of the azo dye Disperse Blue 79. scbt.comnih.gov

Role of this compound in the Development of Functional Materials (e.g., optoelectronic, supramolecular)

The distinct electronic properties of this compound, arising from the electron-withdrawing nitro group and the halogen substituent, make it a candidate for research in functional materials, particularly those with applications in optoelectronics. Organic molecules with both electron-donating (amino) and electron-withdrawing (nitro) groups can exhibit nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. Research on similar molecules, like 2-bromo-4-nitroaniline, has shown potential for NLO applications. researchgate.net

In the realm of supramolecular chemistry, the functional groups on this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions can guide the self-assembly of molecules into well-defined, ordered structures. Studies on the crystal structure of this compound and its derivatives reveal the importance of these interactions in stabilizing the solid-state packing. researchgate.net This ability to form predictable intermolecular interactions is fundamental to the design of new crystalline materials and supramolecular assemblies with tailored properties.

This compound in the Design and Synthesis of Novel Catalysts and Ligands

The amino and bromo groups of this compound provide reactive sites for the synthesis of more complex molecules that can serve as ligands in coordination chemistry. These ligands can then bind to metal centers to form catalysts. The electronic and steric properties of the ligand, influenced by the bromo and nitro substituents, can tune the activity and selectivity of the resulting metal complex catalyst.

While specific examples of catalysts derived directly from this compound are not extensively detailed in the provided search results, the general principle of using substituted anilines as precursors for ligand synthesis is a well-established strategy in catalyst development. These catalysts can be applied in a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Applications of this compound in the Synthesis of Agrochemical Intermediates and Industrial Chemicals

This compound and its analogs are valuable intermediates in the synthesis of agrochemicals, such as herbicides and pesticides. chemimpex.com The specific arrangement of functional groups on the aromatic ring is often a key determinant of the biological activity of the final product. By modifying the this compound core, chemists can develop new compounds with targeted efficacy against specific pests or weeds.

Beyond agrochemicals, this compound serves as an intermediate in the production of various other industrial chemicals. chemimpex.com Its utility extends to the pharmaceutical sector, where it is used in the synthesis of active pharmaceutical ingredients (APIs). For example, it is an intermediate in the synthesis of a metabolite of Brimonidine, a drug used to treat glaucoma. chemicalbook.compharmaffiliates.com

Environmental and Safety Research Aspects of 2-bromo-6-nitroaniline

Environmental Fate and Degradation Pathways of 2-Bromo-6-nitroaniline

The release of this compound into the environment, whether through industrial effluent or accidental spills, raises concerns about its persistence and potential for transformation into other harmful substances. apolloscientific.co.uk Research into its environmental fate focuses on biodegradation, photolysis, and hydrolysis.

Biodegradation Studies and Microbial Transformation of this compound

The microbial degradation of nitroaromatic compounds is a key area of environmental research. researchgate.net While specific studies on the biodegradation of this compound are not extensively documented in the provided results, the behavior of similar compounds offers valuable insights. For instance, the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. has been reported, involving hydroxylation and the removal of the nitro group. researchgate.net It is plausible that microbial systems could employ similar enzymatic machinery to transform this compound. The initial steps would likely involve the reduction of the nitro group to an amino group or the hydrolytic or reductive dehalogenation of the bromine atom.

Further research is needed to isolate and characterize microbial strains capable of degrading this compound and to elucidate the specific metabolic pathways involved. Such studies are crucial for developing effective bioremediation strategies for contaminated sites. researchgate.net

Photolytic and Hydrolytic Stability and Degradation of this compound in Environmental Matrices

The stability of this compound in the presence of light and water is a critical factor in determining its environmental persistence. Information from safety data sheets indicates that the compound is sensitive to light. canbipharm.com Photodegradation in aqueous solutions, particularly under UV irradiation, has been shown to be an effective degradation pathway for other brominated anilines. The process likely involves the cleavage of the carbon-bromine bond or the transformation of the nitro group.

Hydrolysis is another potential degradation pathway. While the provided information suggests that this compound is insoluble in water, hydrolysis of the acetylated intermediate, N-(2-bromo-6-nitrophenyl)acetamide, is a key step in its synthesis, indicating that under certain conditions (e.g., acidic or basic), the aniline derivative can be formed. fishersci.comrsc.orggoogle.com The stability of this compound itself towards hydrolysis in environmental matrices at neutral pH requires further investigation.

Interactive Data Table: Degradation of Related Compounds

| Compound | Degradation Method | Conditions | Key Findings |

| 2-Bromo-4-methylaniline | Photodegradation | UV irradiation (λ = 254 nm) in aqueous solution | 90% degradation within 6 hours. |

| 2-Chloro-4-nitroaniline | Aerobic Biodegradation | Rhodococcus sp. | Degradation via hydroxylation and removal of the nitro group. researchgate.net |

| N-(2-bromo-6-nitrophenyl)acetamide | Hydrolysis | Acidic or basic conditions | Hydrolyzes to form this compound. google.com |

Safety Protocols and Handling Procedures for this compound in Laboratory and Industrial Settings

Given the hazardous nature of this compound, strict safety protocols are essential to protect workers and the environment. apolloscientific.co.ukcanbipharm.com

Waste Management and Environmentally Sound Disposal of this compound

Proper disposal of this compound is critical to prevent environmental contamination. apolloscientific.co.uk Waste containing this compound is classified as hazardous. thermofisher.com Disposal must be conducted in accordance with local, regional, and national regulations. thermofisher.comchemsrc.com The recommended method is to transfer the waste to a closable, labeled salvage container for disposal by an authorized hazardous or special waste collection point. apolloscientific.co.ukcanbipharm.com Incineration is a potential disposal method, but care must be taken as toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides, and hydrogen bromide are emitted during combustion. canbipharm.com Discharging waste containing this compound into drains or rivers is to be avoided. canbipharm.com

Occupational Hazard Assessment and Mitigation Strategies for this compound

Occupational exposure to this compound can occur through inhalation, skin contact, and ingestion. canbipharm.com It is classified as harmful by all these routes of exposure. canbipharm.com The compound causes skin and serious eye irritation and may cause respiratory irritation and an allergic skin reaction. apolloscientific.co.uk

To mitigate these hazards, the following strategies should be implemented:

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. canbipharm.comchemsrc.com

Personal Protective Equipment (PPE): Workers should wear appropriate protective clothing, impervious gloves, and safety glasses or face protection. apolloscientific.co.ukcanbipharm.comchemsrc.com For situations with a risk of dust generation, a respirator with a particle filter is recommended. apolloscientific.co.ukcanbipharm.com

Hygiene Practices: Eating, drinking, and smoking should be prohibited in areas where the compound is handled. apolloscientific.co.uk Hands should be washed thoroughly after handling, and contaminated clothing should be laundered separately before reuse. apolloscientific.co.ukchemsrc.com

Handling and Storage: The compound should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container. apolloscientific.co.ukcanbipharm.com It should be kept away from heat, open flames, and incompatible materials such as strong oxidizing agents and strong acids. canbipharm.comambeed.com The material is noted to be air and light sensitive and should be stored under an inert atmosphere like argon. canbipharm.com

Interactive Data Table: GHS Hazard Statements and Precautionary Codes for this compound

| Hazard Statement | Code | Precautionary Statement | Code |

| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection. apolloscientific.co.uk | P280 |

| Causes serious eye irritation | H319 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. tcichemicals.com | P305 + P351 + P338 |

| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. apolloscientific.co.uk | P271 |

| May cause an allergic skin reaction | H317 | Avoid breathing dust/fumes. apolloscientific.co.uk | P261 |

| Very toxic to aquatic life with long lasting effects | H410 | Avoid release to the environment. apolloscientific.co.uk | P273 |

| Harmful if swallowed, in contact with skin or if inhaled | H302+H312+H332 | Wash all exposed external body areas thoroughly after handling. canbipharm.com | P264 |

Green Chemistry Initiatives for the Sustainable Production and Use of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. colab.ws For this compound, this involves developing more sustainable synthetic routes and finding less hazardous applications.

One approach to greener synthesis involves the use of less hazardous reagents and solvents. For example, a method for the bromination of 4-nitroaniline to 2,6-dibromo-4-nitroaniline has been developed using bromide-bromate salts in an aqueous acidic medium, avoiding the use of organic solvents. While not directly for this compound, this demonstrates a greener approach to bromination that could potentially be adapted. The synthesis of this compound itself has been achieved from 1-bromo-2-fluoro-3-nitrobenzene and ammonia in methanol in a sealed tube. chemicalbook.com

Another aspect of green chemistry is the design of chemicals with reduced toxicity and environmental persistence. Research into the biological activities of nitroaniline derivatives continues, and understanding structure-activity relationships may lead to the design of new compounds that are effective for their intended purpose but have a more favorable environmental and safety profile.

Emerging Research Directions for 2-bromo-6-nitroaniline

Exploration of Novel Synthetic Methodologies for 2-Bromo-6-nitroaniline and its Complex Analogues

The synthesis of this compound, a key intermediate in various chemical industries, is undergoing significant evolution driven by the need for more efficient, selective, and safer processes. Traditional methods often involve harsh conditions, such as high temperatures and pressures, and the use of strong acids, leading to environmental concerns and complex purification procedures. google.com

Recent research has focused on developing milder and more sustainable synthetic routes. One promising approach involves the copper-catalyzed oxidative bromination of anilines. This method utilizes readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper sulfate (CuSO₄·5H₂O), allowing for regioselective bromination under milder conditions. thieme-connect.com For instance, the bromination of 2-nitroaniline using this system in a mixture of acetonitrile and water has been demonstrated. thieme-connect.com Another innovative method involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia in methanol within a sealed tube, which has been reported to produce this compound in a high yield of 91.3%. chemicalbook.com

Furthermore, advancements in protecting group strategies are enabling more efficient synthesis of complex analogues. For example, a multi-step synthesis for 2-bromo-6-fluoroaniline has been developed using o-fluoroaniline as a starting material. This process involves protecting the amino group, followed by sulfonylation, bromination, and finally deprotection to yield the target molecule with high purity, avoiding the formation of unwanted para-isomers. google.com These novel methodologies represent a significant step forward in the synthesis of this compound and its derivatives, offering improved yields and a reduced environmental footprint.

| Method | Starting Material | Reagents | Key Advantages |

| Oxidative Bromination | 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈, CH₃CN/H₂O | Milder reaction conditions, high regioselectivity. thieme-connect.com |

| Nucleophilic Substitution | 1-Bromo-2-fluoro-3-nitrobenzene | NH₃, CH₃OH | High yield (91.3%). chemicalbook.com |

| Protecting Group Strategy | o-Fluoroaniline | Acetyl chloride, hydrobromic acid, hydrogen peroxide | Avoids para-isomer formation, suitable for industrial production. google.com |

| Traditional Nitration | Substituted Aniline | Nitrite, Oxidizing agent | Avoids strong acids, simpler workup. google.com |

Advanced Applications of this compound in Interdisciplinary Fields

This compound and its derivatives are versatile building blocks with growing applications in diverse scientific and technological fields. Their unique molecular structure, featuring bromine and nitro functional groups, allows for a wide range of chemical modifications, making them valuable precursors for complex molecules. chemimpex.com

In medicinal chemistry , these compounds serve as crucial intermediates in the synthesis of pharmaceuticals. For example, 2-bromo-6-fluoroaniline is a key precursor in the production of Letermovir, an antiviral drug used to prevent cytomegalovirus infections. mdpi.com Derivatives of bromo-nitroanilines are also being investigated for their potential as anticancer and antimicrobial agents. smolecule.com The synthesis of analogs of the marine snail toxin BrMT, which modulates voltage-gated potassium channels, has utilized 4-bromo-2-nitroaniline, highlighting the role of these intermediates in developing new therapeutic leads. nih.gov

In materials science , bromo-nitroaniline derivatives are used in the creation of specialized polymers and coatings, contributing to enhanced thermal stability and chemical resistance. chemimpex.com They are also important intermediates in the production of azo dyes and pigments. smolecule.comresearchgate.net Furthermore, conjugated porous polymers incorporating nitroaromatic compounds are being developed for the sensitive detection of explosives in aqueous media. bohrium.com

The field of organic synthesis continues to find new uses for this compound and its analogues. They are employed in the preparation of other fine chemicals and reagents, such as in the conversion of 2-bromoindole to indoxyl. biosynth.com Recent research has shown the non-catalytic synthesis of (Z)-N-aryl-N'-tosylethene-1,2-diamines using 2-bromo-4-nitroaniline, creating new bidentate ligands for the synthesis of nitrogen-containing heterocycles. osi.lv

Development of Sustainable and Circular Economy Approaches for this compound Synthesis and Utilization

In line with the principles of green chemistry, significant efforts are being made to develop sustainable and circular economy approaches for the synthesis and use of this compound and related compounds. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and catalysts. colab.wsrsc.org

One key area of development is the use of environmentally friendly reaction media. "All-water" chemistry has been demonstrated for the synthesis of N-arylmethyl-2-substituted benzimidazoles from o-nitroanilines, where water plays a crucial role in promoting the reaction and serves as a green solvent. rsc.org Another sustainable approach is the use of bromide-bromate salts in an aqueous acidic medium for the bromination of 4-nitroaniline, which allows for an organic solvent-free process and the recycling of the aqueous acidic filtrate. researchgate.net

Catalyst-free synthesis is another important aspect of green chemistry. The synthesis of C3-halo substituted bicyclo[1.1.1]pentylamines has been achieved under mild, catalyst-free conditions. researchgate.net Furthermore, the use of thiourea dioxide as a reducing agent for the synthesis of N-substituted-benzene-1,2-diamines from N-substituted-2-nitroanilines offers an environmentally friendly alternative, with urea being the primary by-product. researchgate.net

The development of reusable catalysts is also a major focus. Research on the synthesis of quinoxalines, which can be derived from nitroanilines, has highlighted the use of various reusable catalysts such as silica gel and acidic alumina, which can be easily recovered and reused. researchgate.net These sustainable approaches not only reduce the environmental impact of chemical processes but also offer economic benefits through reduced waste and energy consumption.

| Approach | Example | Key Sustainability Feature |

| Aqueous Media | Synthesis of N-arylmethyl-2-substituted benzimidazoles from o-nitroanilines. | Use of water as a green solvent, avoiding organic solvents. rsc.org |

| Solvent-Free Bromination | Bromination of 4-nitroaniline using bromide-bromate salts. | Organic solvent-free process with recyclable aqueous filtrate. researchgate.net |

| Green Reducing Agent | Reduction of N-substituted-2-nitroanilines with thiourea dioxide. | Environmentally friendly by-product (urea). researchgate.net |

| Reusable Catalysts | Synthesis of quinoxalines using silica gel or acidic alumina. | Catalyst can be recovered and reused, reducing waste. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research and development in organic chemistry, including the study of this compound. acs.orgijsetpub.com These computational tools offer the potential to accelerate the discovery of new molecules, optimize reaction conditions, and predict chemical properties with greater accuracy and efficiency. chemcopilot.comengineering.org.cn

Machine learning models are also being developed to predict the outcomes of chemical reactions. By analyzing various parameters such as temperature, pressure, and catalyst type, these models can forecast product formation and yield. chemai.io For instance, in-situ sensors can collect real-time data from a reaction, which is then fed into an ML algorithm to predict the reaction's progress and final outcome. chemai.io This allows for more precise control over the synthesis process and can lead to higher purity products.

| Application | AI/ML Technique | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Deep Neural Networks, Graph Neural Networks | Faster identification of efficient synthetic routes for complex derivatives. engineering.org.cnnih.gov |

| Reaction Outcome Prediction | Machine Learning Algorithms | Optimization of synthesis conditions for higher yield and purity. chemcopilot.comchemai.io |

| Molecular Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Screening of virtual libraries of derivatives for desired biological or material properties. researchgate.net |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel this compound analogues with tailored functionalities. ijsetpub.comresearchgate.net |

Q & A

Basic: What synthetic routes are commonly employed for 2-Bromo-6-nitroaniline, and how can side reactions (e.g., isomer formation) be minimized?

To synthesize this compound, researchers often start with bromoaniline derivatives and perform nitration under controlled conditions. For example, nitration of 2-bromoaniline using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can direct nitro groups to the para position relative to the amino group, yielding this compound. Key challenges include avoiding over-nitration and controlling regioselectivity. Isomer formation (e.g., 2-Bromo-4-nitroaniline) can be minimized by optimizing reaction time, temperature, and acid concentration. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical .

Advanced: How does computational modeling (e.g., DFT) predict the electronic structure and regioselectivity of nitration in bromoaniline derivatives?

Density-functional theory (DFT) calculations, such as those using Becke’s exchange-energy functional , can model electron density distribution and predict nitration sites. For 2-bromoaniline, the amino group acts as a strong ortho/para-directing group, while bromine exerts a weaker meta-directing influence. DFT simulations of charge distribution and frontier molecular orbitals help identify the most reactive positions. Researchers should validate computational predictions with experimental data (e.g., NMR or X-ray crystallography) to resolve discrepancies .